![molecular formula C21H19N5O2 B14939126 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14939126.png)
3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole nucleus with a benzotriazinone moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step reactions starting from readily available precursorsReaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield hydroxy derivatives.
Aplicaciones Científicas De Investigación
3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one has been explored for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells . Additionally, its unique structure makes it a candidate for studying molecular interactions and drug-receptor binding mechanisms.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis or cell death . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.
Comparación Con Compuestos Similares
When compared to other similar compounds, 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one stands out due to its unique combination of the indole and benzotriazinone moieties. Similar compounds include other indole derivatives such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, which also exhibit significant biological activities . the presence of the benzotriazinone moiety in this compound adds an additional layer of complexity and potential for diverse interactions, making it a unique and valuable compound for further research.
Propiedades
Fórmula molecular |
C21H19N5O2 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H19N5O2/c27-20(10-12-26-21(28)15-6-2-4-8-19(15)23-24-26)25-11-9-18-16(13-25)14-5-1-3-7-17(14)22-18/h1-8,22H,9-13H2 |
Clave InChI |
DVEVMEDQCOOSLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCN4C(=O)C5=CC=CC=C5N=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


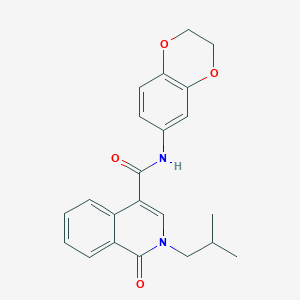
![2-Amino-4',4',6',7,7,8'-hexamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione](/img/structure/B14939049.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14939050.png)
![2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939055.png)
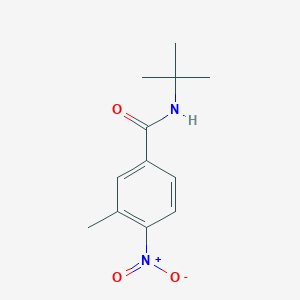
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-acetyloxime)](/img/structure/B14939067.png)
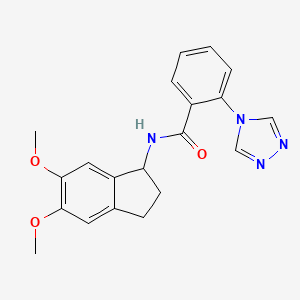
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939088.png)
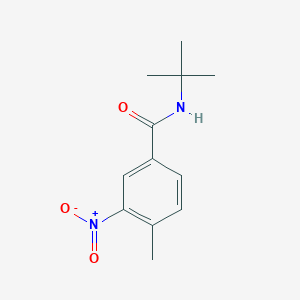

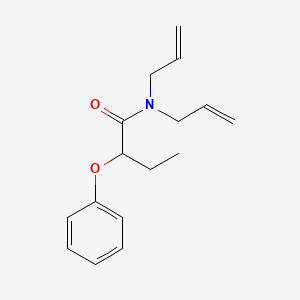

![N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14939118.png)

